molecular formula C9H16O2 B13682036 2-Methyl-5-oxaspiro[3.5]nonan-8-ol

2-Methyl-5-oxaspiro[3.5]nonan-8-ol

Cat. No.: B13682036
M. Wt: 156.22 g/mol
InChI Key: ULMPRJKNMONXCA-UHFFFAOYSA-N
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Description

2-Methyl-5-oxaspiro[35]nonan-8-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxaspiro[3.5]nonan-8-ol typically involves the formation of the spiro ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. The hydroxyl group can then be introduced through oxidation or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2-Methyl-5-oxaspiro[3.5]nonan-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxaspiro[3.5]nonan-8-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.5]nonan-8-ol: A similar spiro compound with a different substitution pattern.

    5-Oxaspiro[3.5]nonan-8-ylmethanol: Another related compound with a hydroxyl group attached to a different carbon atom.

Uniqueness

2-Methyl-5-oxaspiro[3.5]nonan-8-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methyl-5-oxaspiro[3.5]nonan-8-ol

InChI

InChI=1S/C9H16O2/c1-7-4-9(5-7)6-8(10)2-3-11-9/h7-8,10H,2-6H2,1H3

InChI Key

ULMPRJKNMONXCA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CC(CCO2)O

Origin of Product

United States

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